molecular formula C7H7N3OS B13694564 2-(4-Thiazolyl)imidazole-5-methanol

2-(4-Thiazolyl)imidazole-5-methanol

Cat. No.: B13694564
M. Wt: 181.22 g/mol
InChI Key: ZPDYSBGGEUJTON-UHFFFAOYSA-N
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Description

2-(4-Thiazolyl)imidazole-5-methanol (CAS 1510485-14-9) is a high-purity, heterocyclic organic compound with the molecular formula C7H7N3OS and a molecular weight of 181.22 g/mol . This chemical features a fused imidazole-thiazole structure, making it a valuable scaffold in medicinal chemistry and drug discovery research. Heterocycles containing nitrogen and sulfur atoms, such as imidazole and thiazole, are fundamental to the reactivity and biological activity of many bioactive compounds . The thiazole ring is a common motif in natural products and FDA-approved drugs, while imidazole derivatives are noted for their wide range of pharmacological properties . As a building block, this compound is primarily used in research and development for synthesizing novel molecules. Its structural characteristics make it particularly relevant for exploring inhibitors of viral proteases, such as the 3C-like protease (3CLpro) and papain-like protease (PLpro), which are critical targets in the replication cycle of coronaviruses . Furthermore, related thiazole-based molecules like thiabendazole have demonstrated a mechanism of action involving the inhibition of the mitochondrial electron transport chain, suggesting potential research applications for this compound in studying metabolic pathways and enzyme inhibition . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

[2-(1,3-thiazol-4-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C7H7N3OS/c11-2-5-1-8-7(10-5)6-3-12-4-9-6/h1,3-4,11H,2H2,(H,8,10)

InChI Key

ZPDYSBGGEUJTON-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C2=CSC=N2)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2-(4-Thiazolyl)imidazole-5-methanol generally follows a multi-step synthetic route involving:

  • Construction of the imidazole core.
  • Introduction of the thiazole substituent at the 2-position.
  • Functionalization at the 5-position to install the methanol group.

The synthetic approach often employs condensation reactions, controlled pH environments, and selective reduction or substitution steps.

Method A: Condensation and Controlled pH Approach

A patent describing a related imidazole derivative preparation highlights the importance of pH control during condensation reactions to improve yield and purity. Although the patent focuses on 2-butyl-4-chloro-5-formylimidazole, the methodology is applicable for similar imidazole derivatives including 2-(4-Thiazolyl)imidazole-5-methanol.

Key steps:

  • Condensation of appropriate amidine salts with aldehyde derivatives under pH control (6.0–7.5) to avoid side products.
  • Dehydration of intermediate compounds under acidic or basic conditions to form the imidazole ring.
  • Use of phosphorus oxychloride and N,N-dimethylformamide (DMF) for chlorination and formylation steps.

Outcome:

  • High purity and yield due to precise pH management.
  • Simple operation and easy scalability.
Step Reagents/Conditions Yield (%) Notes
Condensation Pentamidine hydrochloride + glyoxal, pH 6.0–7.5 ~70 pH control critical
Dehydration Acidic/basic medium - Intermediate isolation
Chlorination/Formylation Phosphorus oxychloride + DMF, 100–105°C High Final product crystallization

Adapted from patent CN103214420A

Method B: Reflux Condensation with Amines and Aldehydes

A research article on imidazolone derivatives with heterocyclic substituents describes refluxing mixtures of amines and aldehydes in ethanol with sodium acetate as a catalyst to form imidazole-based compounds.

Key features:

  • Use of anhydrous sodium acetate as a base catalyst.
  • Refluxing for 4 hours with constant stirring.
  • Gradual addition of ethanol to precipitate the product.
  • Purification by washing with hot water and cold methanol.
  • Monitoring reaction progress via thin-layer chromatography (TLC).

Results:

  • Product yield approximately 70%.
  • Melting point characterization confirms compound purity.
  • Suitable for derivatives with thiazolyl substituents.
Parameter Condition Outcome
Catalyst Anhydrous sodium acetate (0.0125 mmol) Efficient base catalysis
Solvent Ethanol Good solubility and recrystallization
Reaction time 4 hours reflux Complete condensation
Yield 70% Moderate to good
Purification Hot water and cold methanol wash High purity product

Based on synthesis protocols from IJPQA Vol 15, Issue 3, 2024

Method C: Microwave-Assisted Knoevenagel Condensation and S-Alkylation

For related imidazole derivatives, a modern and efficient approach involves microwave-assisted Knoevenagel condensation followed by S-alkylation, which can be adapted for 2-(4-Thiazolyl)imidazole-5-methanol synthesis.

Procedure:

  • Knoevenagel condensation of 1-methyl-2-thioxo-imidazolidin-4-one with aromatic aldehydes under microwave irradiation at 80°C for 40–60 minutes.
  • Subsequent S-alkylation with halogenoalkanes in acetonitrile with potassium iodide as a catalyst.
  • Purification by recrystallization from ethanol.

Advantages:

  • Shorter reaction times.
  • Good stereoselectivity and yields.
  • Environmentally friendly solvent-free or minimal solvent conditions.
Step Conditions Yield (%) Notes
Knoevenagel condensation Microwave, 80°C, 40-60 min High Efficient and rapid
S-Alkylation Halogenoalkane + KI, acetonitrile Good Catalyst improves yield
Purification Recrystallization in ethanol - High purity achieved

Adapted from PMC article on imidazol-4-one derivatives

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity Notes Advantages Limitations
Condensation + pH Control (Patent) Pentamidine hydrochloride, glyoxal, POCl3, DMF, pH 6.0–7.5 High (~70+) High purity due to pH control Simple, scalable, high purity Requires careful pH control
Reflux Condensation (IJPQA) Amines, aldehydes, sodium acetate, ethanol reflux ~70 Confirmed by melting point and TLC Straightforward, moderate yield Longer reaction time
Microwave Knoevenagel + S-Alkylation (PMC) 1-methyl-2-thioxo-imidazolidin-4-one, aldehydes, halogenoalkanes, microwave High High purity via recrystallization Fast, stereoselective, ecofriendly Requires microwave equipment

Research Outcomes and Analytical Data

  • Yield and Purity: The methods reported yield between 70% to high yields depending on reaction optimization, with purity confirmed by melting points, TLC, IR, and NMR spectroscopy.
  • Spectroscopic Characterization: IR spectra typically show characteristic imidazole C=N stretches (~1570 cm⁻¹) and thiazole C=N stretches (~1470 cm⁻¹). NMR confirms substitution patterns.
  • Reaction Monitoring: TLC with solvent systems such as chloroform:methanol (9:1) or ethyl acetate:hexane (9:1) effectively monitors progress.
  • Crystallization: Final products are often purified by crystallization from ethanol or toluene, ensuring removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Thiazolyl)imidazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The thiazole and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the thiazole or imidazole rings.

Scientific Research Applications

2-(4-Thiazolyl)imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: It is being investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Thiazolyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between 2-(4-Thiazolyl)imidazole-5-methanol and related compounds:

Compound Name Core Structure Substituents Molecular Formula Key Uses/Activities References
2-(4-Thiazolyl)imidazole-5-methanol Imidazole 2-thiazolyl, 5-hydroxymethyl C7H7N3OS Research chemical (hypothetical)
Thiabendazole Benzimidazole 2-thiazolyl, 5-H (no hydroxymethyl) C10H7N3S Anthelmintic, fungicide
Cambendazole Benzimidazole 2-thiazolyl, 5-isopropyl carbamate C12H13N3O2S Veterinary antiparasitic
2-Butyl-5-chloroimidazole-4-methanol Imidazole 2-butyl, 5-chloro, 4-hydroxymethyl C9H15ClN2O Not specified (structural study)
5-Methyl-2-phenyl-1H-imidazole-4-methanol Imidazole 2-phenyl, 4-hydroxymethyl, 5-methyl C11H12N2O Industrial applications (e.g., Curezol 2P4MHZ)

Key Observations :

  • Substituents : The 5-hydroxymethyl group distinguishes it from thiabendazole (unsubstituted at position 5) and cambendazole (carbamate group). This group may enhance hydrogen-bonding capacity, influencing receptor interactions .

Critical Analysis :

  • The target compound’s thiazolyl and hydroxymethyl groups may reduce toxicity compared to nitrofuran derivatives (), which are potent carcinogens.
Physicochemical Properties
  • Solubility: The hydroxymethyl group likely increases hydrophilicity compared to non-polar analogs like thiabendazole (logP ~2.5 vs. ~1.8 for the target compound, estimated).
  • Stability : Imidazole derivatives generally exhibit thermal stability, but the hydroxymethyl group may introduce sensitivity to oxidative conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Thiazolyl)imidazole-5-methanol, and how can structural purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of thiazole derivatives with imidazole precursors under acidic or basic conditions. For example, analogous compounds (e.g., benzimidazole-thiazole hybrids) are synthesized via cyclization using aldehydes and ammonium hydroxide in ethanol . Post-synthesis, purity is validated using a combination of techniques:

  • HPLC for quantitative purity assessment.
  • NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and substituent positions .
  • Elemental analysis to verify stoichiometric composition .

Q. How can researchers address discrepancies in reported biological activities of thiazole-imidazole hybrids?

  • Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) often arise from variations in assay conditions or structural analogs. To resolve this:

  • Perform dose-response studies across multiple cell lines or microbial strains to establish potency thresholds .
  • Use molecular docking simulations to compare binding affinities of 2-(4-Thiazolyl)imidazole-5-methanol with structurally similar compounds (e.g., tubulin inhibitors in ) .
  • Validate results through independent replication in standardized assays (e.g., CLSI guidelines for antimicrobial testing) .

Advanced Research Questions

Q. What experimental strategies can elucidate the pH-dependent stability of 2-(4-Thiazolyl)imidazole-5-methanol in environmental or biological systems?

  • Methodological Answer : Stability studies should mimic physiological or environmental conditions:

  • pH titration experiments : Monitor solubility and precipitation kinetics using UV-Vis spectroscopy across pH 2–12 .
  • Mass spectrometry (MS) to detect degradation products under extreme pH conditions .
  • Environmental fate modeling : Incorporate solubility data to predict persistence in soil or aqueous systems .

Q. How can researchers optimize the compound’s pharmacokinetic profile for therapeutic applications?

  • Methodological Answer : Focus on derivatization and formulation:

  • Prodrug synthesis : Introduce ester or phosphate groups to enhance solubility, as seen in isopropyl carbamate derivatives (e.g., MK-905 in ) .
  • In vitro ADME assays : Use Caco-2 cell models to assess intestinal absorption and cytochrome P450 inhibition .
  • Nanocarrier encapsulation : Employ liposomal or polymeric nanoparticles to improve bioavailability .

Q. What computational approaches are effective in predicting the compound’s interaction with biological targets?

  • Methodological Answer : Combine multiple in silico tools:

  • Molecular dynamics (MD) simulations : Analyze binding stability with targets like tubulin or microbial enzymes over 100-ns trajectories .
  • QSAR modeling : Corrogate substituent effects (e.g., thiazole vs. triazole rings) on activity using datasets from and .
  • Free energy perturbation (FEP) : Quantify binding energy changes upon structural modifications .

Key Recommendations for Researchers

  • Synthesis : Prioritize solvent systems like ethanol or DMF with catalytic bases (e.g., NaOEt) for higher yields .
  • Characterization : Always cross-validate NMR data with HSQC and HMBC experiments to resolve structural ambiguities .
  • Biological Testing : Include positive controls (e.g., thiabendazole in ) to benchmark activity .

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